molecular formula C24H24FN5O3 B6512625 2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 951617-60-0

2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No. B6512625
CAS RN: 951617-60-0
M. Wt: 449.5 g/mol
InChI Key: JKCYDKHZWNBTDB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely belongs to the class of compounds known as pyrazolopyrimidines . These compounds are characterized by a pyrazolopyrimidine core structure, which consists of a pyrazole ring fused to a pyrimidine ring . The presence of fluorophenyl and trimethylphenyl groups suggests that this compound may have unique physical and chemical properties.


Chemical Reactions Analysis

Pyrazolopyrimidines and similar compounds have been found to participate in a variety of chemical reactions . They often serve as key intermediates in the synthesis of various biologically active compounds .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often determined through biological testing and analysis . Without specific information on this compound, a detailed mechanism of action cannot be provided.

Future Directions

The future directions for research on a compound depend on its biological activity, potential applications, and the current state of knowledge about its properties . Without specific information on this compound, detailed future directions cannot be provided.

properties

IUPAC Name

2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O3/c1-14-9-15(2)21(16(3)10-14)26-20(31)13-29-19-12-28(4)27-22(19)23(32)30(24(29)33)11-17-5-7-18(25)8-6-17/h5-10,12H,11,13H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCYDKHZWNBTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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